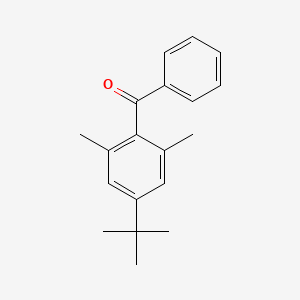

2,6-Dimethyl-4-tert-butylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dimethyl-4-tert-butylbenzophenone is a chemical compound that belongs to the group of benzophenones. It is characterized by its molecular formula C₁₉H₂₂O and a molecular weight of 266.38 g/mol . This compound is widely used as an intermediate in organic synthesis and serves as a building block for more complex structures .

准备方法

The synthesis of 2,6-Dimethyl-4-tert-butylbenzophenone typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

化学反应分析

2,6-Dimethyl-4-tert-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It reacts with halogens or other electrophiles to form substituted benzophenones. Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various oxidizing agents.

科学研究应用

2,6-Dimethyl-4-tert-butylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and high-quality fine chemicals.

作用机制

The mechanism of action of 2,6-Dimethyl-4-tert-butylbenzophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

2,6-Dimethyl-4-tert-butylbenzophenone can be compared with other similar compounds such as:

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.

2,4-Di-tert-butylphenol: Used as a stabilizer and antioxidant in different chemical processes.

2,6-Di-tert-butylphenol: Employed as an antioxidant in fuels, lubricants, and polymers. The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and research.

生物活性

2,6-Dimethyl-4-tert-butylbenzophenone (commonly referred to as 2,6-DMBP) is a synthetic organic compound belonging to the class of benzophenones. It is primarily used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation. This article delves into the biological activity of 2,6-DMBP, exploring its effects on human health, potential toxicity, and mechanisms of action based on diverse research findings.

- Molecular Formula : C16H18O

- Molecular Weight : 242.31 g/mol

- CAS Number : 4053-30-1

- LogP : 4.56 (indicating lipophilicity)

1. Photoprotective Effects

2,6-DMBP has been shown to effectively absorb UV radiation, thus providing protective effects against UV-induced skin damage. Studies indicate that it can reduce the formation of reactive oxygen species (ROS) in skin cells exposed to UV light, which is crucial for preventing photoaging and skin cancers .

2. Estrogenic Activity

Research has indicated that certain benzophenones, including 2,6-DMBP, may exhibit estrogenic activity. A consensus modeling study suggested that this compound could mimic estrogenic effects, raising concerns about its use in products intended for prolonged skin contact . This activity is particularly relevant in assessing the safety of cosmetic formulations containing this compound.

3. Cytotoxicity

In vitro studies have demonstrated that 2,6-DMBP exhibits cytotoxic effects on various cell lines. The compound's ability to induce apoptosis in cancer cells has been reported, suggesting potential applications in cancer therapy . However, the cytotoxicity also raises safety concerns regarding its use in consumer products.

Acute Toxicity

Acute toxicity studies indicate that 2,6-DMBP has a moderate toxicity profile. The compound can cause skin irritation and sensitization upon direct contact . In animal studies, high doses have resulted in adverse effects on the liver and kidneys.

Chronic Exposure Risks

Chronic exposure to benzophenones has been associated with endocrine disruption and reproductive toxicity. A study highlighted the potential for long-term exposure to lead to hormonal imbalances and developmental issues in offspring .

Case Study 1: Skin Irritation and Allergic Reactions

A clinical study involving individuals using sunscreen products containing 2,6-DMBP reported cases of contact dermatitis and allergic reactions. The study emphasized the need for caution in formulating products with this compound due to its sensitizing potential .

Case Study 2: Estrogenic Activity Assessment

A research project aimed at assessing the estrogenic activity of various benzophenones found that 2,6-DMBP displayed significant binding affinity for estrogen receptors. This finding underscores the necessity for further investigation into its long-term effects on human health .

Research Findings Overview

属性

IUPAC Name |

(4-tert-butyl-2,6-dimethylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-11-16(19(3,4)5)12-14(2)17(13)18(20)15-9-7-6-8-10-15/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUGLRMWYOZWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。